

# A Comprehensive Spectroscopic Guide to 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

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## Compound of Interest

**Compound Name:** 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

**Cat. No.:** B185401

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline** is a key organic intermediate, valuable in the synthesis of pharmacologically active molecules. Its structure, combining an aniline moiety, a sulfonamide linker, and an N-methylpiperazine group, makes it a versatile building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide field-proven insights for professionals in drug development.

## Compound Identification

**IUPAC Name** 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

**CAS Number** 21623-68-7[1][2][3][4]

**Molecular Formula** C<sub>11</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S[1][2][3][4]

**Molecular Weight** 255.34 g/mol [2][3][4]

**Chemical Structure** CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

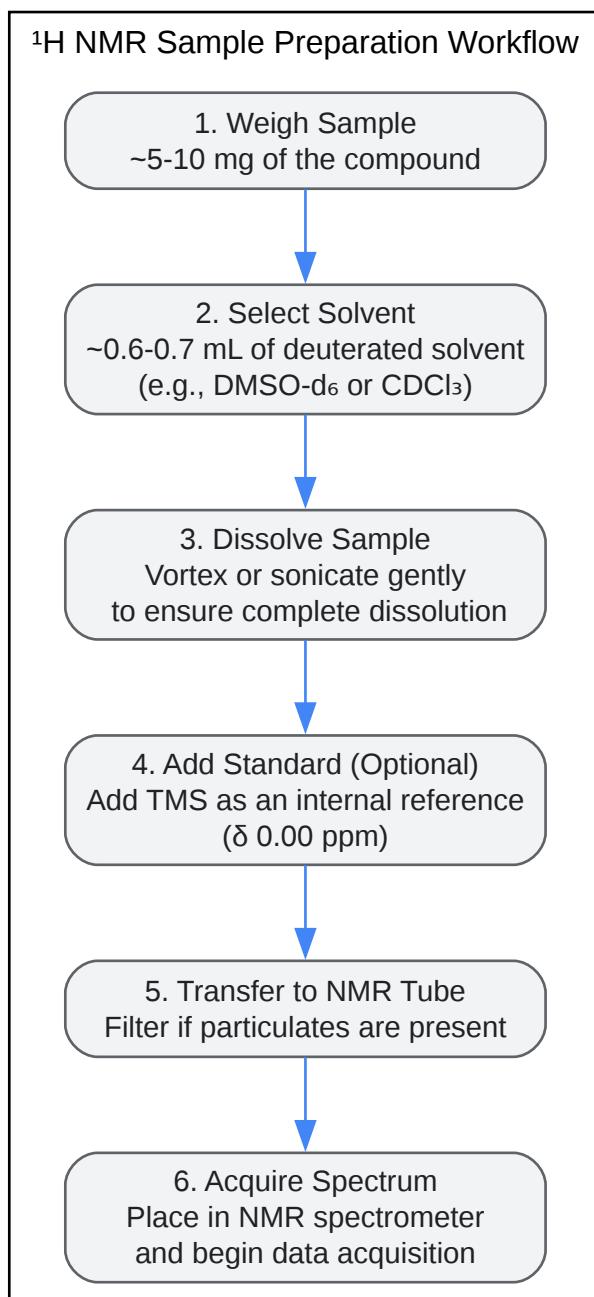
# Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming its complex structure.

## $^1\text{H}$ NMR Spectroscopy: Mapping the Proton Environment

$^1\text{H}$  NMR provides a quantitative map of all hydrogen atoms in the molecule, revealing crucial information about the distinct chemical environments of the aromatic, piperazine, methyl, and amine protons.

A robust and reproducible protocol is critical for acquiring high-quality NMR data. The following steps ensure sample purity and optimal spectrometer performance.



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Caption: Workflow for preparing an NMR sample.

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its <sup>1</sup>H NMR spectrum can be reliably predicted based on established chemical shift principles and data from analogous structures like sulfanilamide and N-methylpiperazine.[5][6]

Assignment (Proton)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (Ha)	~ 7.50	Doublet (d)	2H
Aromatic (Hb)	~ 6.65	Doublet (d)	2H
Aniline (-NH <sub>2</sub> )	~ 6.05	Broad Singlet (br s)	2H
Piperazine (-CH <sub>2</sub> -N-SO <sub>2</sub> )	~ 3.05	Triplet (t)	4H
Piperazine (-CH <sub>2</sub> -N-CH <sub>3</sub> )	~ 2.40	Triplet (t)	4H
N-Methyl (-NCH <sub>3</sub> )	~ 2.20	Singlet (s)	3H

- Aromatic Protons (Ha, Hb): The aniline ring protons are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (Ha) are deshielded and appear downfield (~7.50 ppm), while the protons ortho to the electron-donating amino group (Hb) are shielded and appear upfield (~6.65 ppm).
- Aniline Protons (-NH<sub>2</sub>): The two protons of the primary amine will typically appear as a broad singlet around 6.05 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
- Piperazine Protons: The piperazine ring exhibits two distinct sets of methylene protons. The four protons adjacent to the sulfonyl group are deshielded and appear as a triplet around 3.05 ppm. The four protons adjacent to the N-methyl group are more shielded, appearing as a triplet around 2.40 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons.
- N-Methyl Protons (-NCH<sub>3</sub>): The three protons of the methyl group are in a unique environment and will appear as a sharp singlet at approximately 2.20 ppm.

## <sup>13</sup>C NMR Spectroscopy: Visualizing the Carbon Backbone

<sup>13</sup>C NMR spectroscopy complements <sup>1</sup>H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework and the presence of quaternary carbons.

Assignment (Carbon)	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic (C-S)	~ 152.0
Aromatic (C-NH <sub>2</sub> )	~ 129.5
Aromatic (CH, ortho to S)	~ 125.0
Aromatic (CH, ortho to N)	~ 112.5
Piperazine (-CH <sub>2</sub> -N-SO <sub>2</sub> )	~ 52.5
Piperazine (-CH <sub>2</sub> -N-CH <sub>3</sub> )	~ 46.5
N-Methyl (-NCH <sub>3</sub> )	~ 45.0

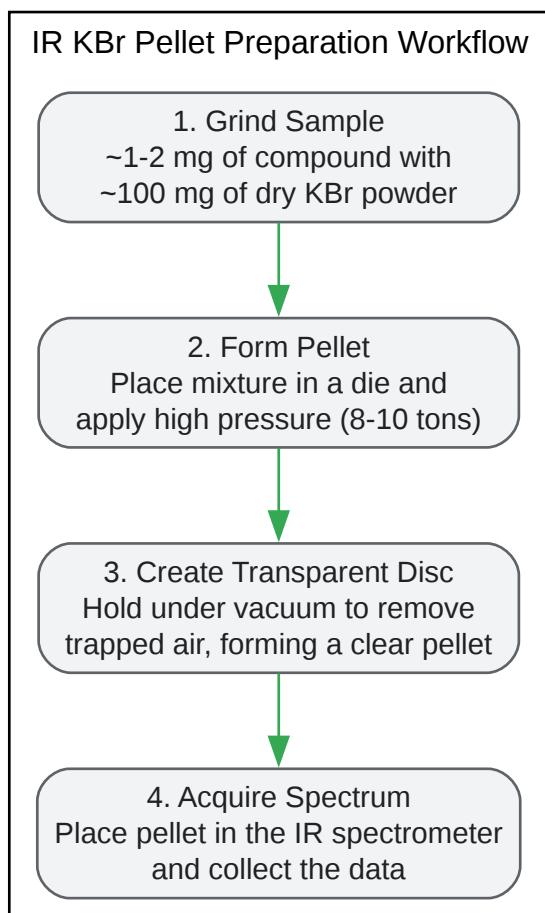
- Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The two quaternary carbons, one attached to the sulfonyl group (~152.0 ppm) and the other to the amino group (~129.5 ppm), will have different chemical shifts due to the opposing electronic effects of these substituents. The two sets of protonated carbons will also be distinct.
- Piperazine and Methyl Carbons: The aliphatic region will show three signals corresponding to the two non-equivalent methylene carbons of the piperazine ring and the N-methyl carbon. The carbons closer to the electron-withdrawing sulfonyl group will be further downfield.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

### Experimental Protocol: KBr Pellet Method

This solid-state method is a classic and reliable way to obtain high-quality IR spectra for crystalline samples.



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Caption: Workflow for IR analysis via the KBr pellet method.

## Characteristic IR Absorption Bands

The IR spectrum of **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline** will display key absorption bands confirming the presence of its defining functional groups.

Frequency Range (cm <sup>-1</sup> )	Vibrational Mode	Assignment	Intensity
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Aniline -NH <sub>2</sub>	Medium-Strong
3050 - 3000	C-H Stretch	Aromatic C-H	Medium
2950 - 2800	C-H Stretch	Aliphatic (Piperazine, - CH <sub>3</sub> )	Medium-Strong
1620 - 1580	C=C Stretch	Aromatic Ring	Strong
1350 - 1310	S=O Asymmetric Stretch	Sulfonamide (-SO <sub>2</sub> -)	Strong
1170 - 1145	S=O Symmetric Stretch	Sulfonamide (-SO <sub>2</sub> -) [7]	Strong
950 - 910	S-N Stretch	Sulfonamide (S-N)	Medium

- Aniline N-H Stretches: The presence of a primary amine is unequivocally confirmed by two distinct bands in the 3450-3300 cm<sup>-1</sup> region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
- Sulfonamide S=O Stretches: The most characteristic feature of the sulfonamide group is the presence of two very strong absorption bands for the asymmetric (~1330 cm<sup>-1</sup>) and symmetric (~1160 cm<sup>-1</sup>) stretching of the S=O bonds.[7] These intense peaks are a definitive marker for the sulfonyl moiety.
- C-H Stretches: The spectrum will show aromatic C-H stretches just above 3000 cm<sup>-1</sup> and aliphatic C-H stretches from the piperazine and methyl groups below 3000 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Strong absorptions in the 1620-1580 cm<sup>-1</sup> region confirm the presence of the benzene ring.

## Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

## Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, thermally labile molecules like the target compound. It typically protonates the molecule, allowing for the determination of its molecular weight.

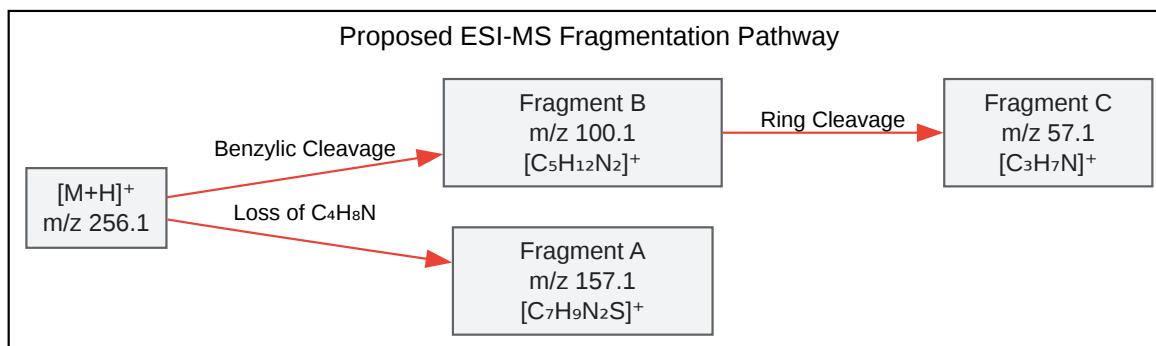
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.
- **Infusion:** The solution is infused into the ESI source of the mass spectrometer.
- **Ionization:** A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving protonated molecular ions  $[M+H]^+$  in the gas phase.
- **Analysis:** The ions are guided into the mass analyzer, which separates them based on their  $m/z$  ratio.

## Expected Mass Spectrum Data

- Calculated Monoisotopic Mass: 255.1041 g/mol
- Expected  $[M+H]^+$  Ion:  $m/z$  256.1119

## Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule  $[M+H]^+$  will fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of  $SO_2$ .<sup>[8][9]</sup> Additionally, cleavage of the piperazine ring is a characteristic fragmentation route.<sup>[10][11]</sup>



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Caption: Key fragmentation steps for the protonated molecule.

- $[M+H]^+$  (m/z 256.1): This is the protonated molecular ion, confirming the molecular weight of the compound.
- Fragment B (m/z 100.1): A major fragment resulting from the cleavage of the S-N bond, releasing the stable N-methylpiperazine cation.
- Fragment A (m/z 157.1): Cleavage of the C-S bond between the phenyl ring and the sulfur atom, leading to the 4-aminobenzenesulfonyl cation.
- Fragment C (m/z 57.1): A common fragment from the breakdown of the piperazine ring.

## Conclusion

The collective application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**. NMR spectroscopy elucidates the precise arrangement of protons and carbons. IR spectroscopy confirms the presence of key functional groups—the aniline amine, the sulfonamide, and aliphatic moieties. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as a crucial, self-validating reference for scientists and researchers, ensuring the identity and quality of this important chemical intermediate in the rigorous pipeline of drug discovery and development.

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